2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a benzylthio group, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Benzylthio Group Introduction: The benzylthio group can be introduced through nucleophilic substitution reactions where a benzyl halide reacts with a thiol group.
Final Coupling: The final step involves coupling the thiazole and piperidine rings with the benzylthio group through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and piperidine rings can play crucial roles in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide: can be compared with other thiazole and piperidine derivatives.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-16(13-22-12-14-4-2-1-3-5-14)19-15-6-9-20(10-7-15)17-18-8-11-23-17/h1-5,8,11,15H,6-7,9-10,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEIJHJJVMLWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CSCC2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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